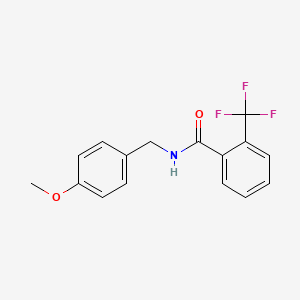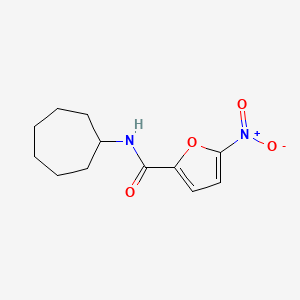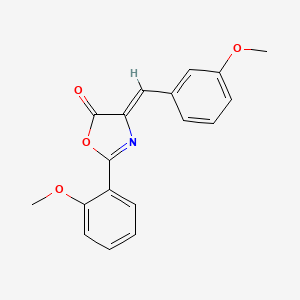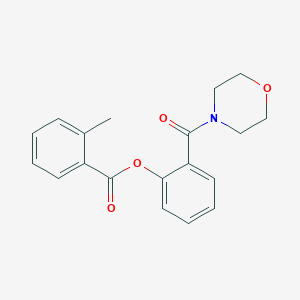
N-ethyl-N-(2-methylphenyl)cyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-N-(2-methylphenyl)cyclohexanecarboxamide, commonly known as etomidate, is a short-acting intravenous anesthetic. It was first synthesized in 1964 by Janssen Pharmaceutica and was approved for use in the United States in 1972. Etomidate is widely used in clinical settings for induction of anesthesia, sedation for medical procedures, and rapid sequence intubation.
Wirkmechanismus
Etomidate acts as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA on neuronal activity. This leads to the suppression of neuronal activity in the central nervous system, resulting in sedation and anesthesia.
Biochemical and physiological effects:
Etomidate has been shown to have minimal effects on hemodynamics, making it a preferred agent in patients with cardiovascular disease. However, it has been associated with adrenal suppression, which can lead to decreased cortisol production and potentially result in adrenal insufficiency.
Vorteile Und Einschränkungen Für Laborexperimente
Etomidate has been used in laboratory experiments to study the effects of anesthesia on neuronal activity and to investigate the mechanisms of action of GABA receptors. Its advantages include its rapid onset of action and short duration of effect, allowing for precise control of the depth and duration of anesthesia. However, its use in laboratory experiments is limited by its cost and potential for adverse effects on adrenal function.
Zukünftige Richtungen
Future research on etomidate may focus on developing new formulations with improved pharmacokinetic properties and reduced side effects. Additionally, studies may investigate the potential use of etomidate in treating other neurological conditions, such as traumatic brain injury and stroke. Finally, further research may be conducted to better understand the mechanisms of action of GABA receptors and the role of etomidate in modulating their activity.
Synthesemethoden
Etomidate is synthesized through a multi-step process starting with the reaction of 2-methylphenylacetonitrile with ethyl magnesium bromide to form N-ethyl-2-methylphenylacetamide. This intermediate is then reacted with cyclohexanecarboxylic acid to form the final product, N-ethyl-N-(2-methylphenyl)cyclohexanecarboxamide.
Wissenschaftliche Forschungsanwendungen
Etomidate has been extensively studied for its use in anesthesia and sedation. It is commonly used in clinical settings due to its rapid onset of action, short duration of effect, and minimal hemodynamic effects. In addition, etomidate has been studied for its potential use in treating status epilepticus, a life-threatening condition characterized by prolonged seizures.
Eigenschaften
IUPAC Name |
N-ethyl-N-(2-methylphenyl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-3-17(15-12-8-7-9-13(15)2)16(18)14-10-5-4-6-11-14/h7-9,12,14H,3-6,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCMQZBBJGKTOKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1C)C(=O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(2-methylphenyl)-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5848369.png)
![isopropyl 5-{[5-(methoxycarbonyl)-2-methyl-3-furyl]methoxy}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B5848378.png)
![3-[(3-chloro-4-methylphenyl)amino]-1-(2-furyl)-1-propanone](/img/structure/B5848402.png)



![4-{[2-(trifluoromethyl)-4-quinazolinyl]amino}benzamide](/img/structure/B5848426.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(4-fluorophenyl)acrylamide](/img/structure/B5848427.png)






